molecular formula C17H11ClN2O3S3 B360827 3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 352686-31-8

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B360827
CAS No.: 352686-31-8
M. Wt: 422.9g/mol
InChI Key: MPSDKENFQCNMTK-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core.

Properties

CAS No.

352686-31-8

Molecular Formula

C17H11ClN2O3S3

Molecular Weight

422.9g/mol

IUPAC Name

3-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN2O3S3/c1-26(22,23)9-6-7-11-13(8-9)25-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21)

InChI Key

MPSDKENFQCNMTK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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